REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[Br:9][C:10]1[C:11]([F:21])=[C:12]([F:20])[C:13](F)=[C:14]([CH:18]=1)[C:15]([OH:17])=[O:16].[Li+].C[Si]([N-][Si](C)(C)C)(C)C>C1COCC1>[Br:9][C:10]1[C:11]([F:21])=[C:12]([F:20])[C:13]([NH:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[F:1])=[C:14]([CH:18]=1)[C:15]([OH:17])=[O:16] |f:2.3|
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Name
|
|
Quantity
|
10.2 mL
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Type
|
reactant
|
Smiles
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FC1=C(N)C=CC=C1
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Name
|
|
Quantity
|
13.51 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=C(C(=C(C(=O)O)C1)F)F)F
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Name
|
|
Quantity
|
158.7 mL
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Type
|
reactant
|
Smiles
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[Li+].C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
stirred at this temperature overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction was quenched with 10% HCl (aq., 100 mL)
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (200 mL×3)
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Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (200 mL×3) and brine (200 mL) sequentially
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=C(C(=O)O)C1)NC1=C(C=CC=C1)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.73 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |